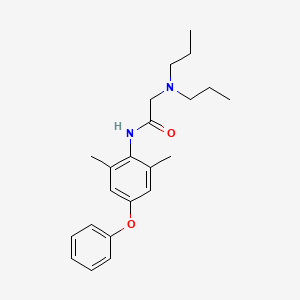
N-(2,6-Dimethyl-4-phenoxyphenyl)-2-(dipropylamino)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-Dimethyl-4-phenoxyphenyl)-2-(dipropylamino)acetamide: is a synthetic organic compound It is characterized by the presence of a phenoxyphenyl group and a dipropylaminoacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Dimethyl-4-phenoxyphenyl)-2-(dipropylamino)acetamide typically involves the following steps:
Formation of the Phenoxyphenyl Intermediate: This can be achieved by reacting 2,6-dimethylphenol with a suitable halogenated benzene derivative under basic conditions.
Amidation Reaction: The phenoxyphenyl intermediate is then reacted with 2-(dipropylamino)acetyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxyphenyl group.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products: The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Potential applications in the development of new materials.
Biology:
- May be studied for its interactions with biological macromolecules.
- Potential use as a probe in biochemical assays.
Medicine:
- Could be investigated for its pharmacological properties.
- Potential applications in drug development, particularly as an analgesic or anti-inflammatory agent.
Industry:
- Possible use in the production of specialty chemicals.
- Applications in the development of new polymers or coatings.
Wirkmechanismus
The mechanism of action of N-(2,6-Dimethyl-4-phenoxyphenyl)-2-(dipropylamino)acetamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
- N-(2,6-Dimethylphenyl)-2-(dipropylamino)acetamide
- N-(4-Phenoxyphenyl)-2-(dipropylamino)acetamide
Comparison:
- Structural Differences: The presence or absence of specific substituents on the aromatic rings.
- Chemical Properties: Variations in reactivity, solubility, and stability.
- Biological Activity: Differences in pharmacological effects and potency.
Conclusion
N-(2,6-Dimethyl-4-phenoxyphenyl)-2-(dipropylamino)acetamide is a compound with potential applications in various scientific fields
Eigenschaften
CAS-Nummer |
17060-64-9 |
|---|---|
Molekularformel |
C22H30N2O2 |
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
N-(2,6-dimethyl-4-phenoxyphenyl)-2-(dipropylamino)acetamide |
InChI |
InChI=1S/C22H30N2O2/c1-5-12-24(13-6-2)16-21(25)23-22-17(3)14-20(15-18(22)4)26-19-10-8-7-9-11-19/h7-11,14-15H,5-6,12-13,16H2,1-4H3,(H,23,25) |
InChI-Schlüssel |
RSUWQAVSPOGTFD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)CC(=O)NC1=C(C=C(C=C1C)OC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-[3-[[2-[diethyl(methyl)azaniumyl]acetyl]amino]anilino]-2-oxoethyl]-diethyl-methylazanium;diiodide](/img/structure/B13738796.png)
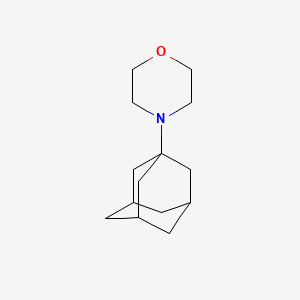



![2-[(4-Tert-butylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13738826.png)
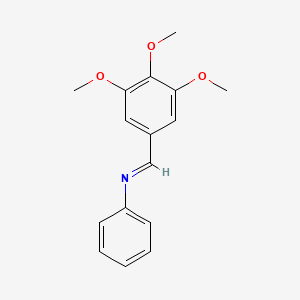
![1-[(E)-4-(4-chlorophenyl)-3-phenylbut-2-enyl]pyrrolidin-1-ium;bromide](/img/structure/B13738838.png)
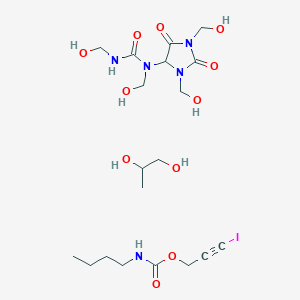
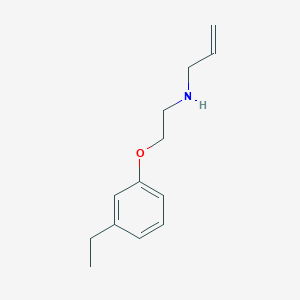

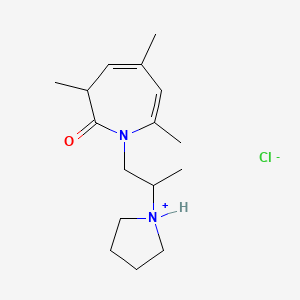
![Benzamide, N,N'-[6,13-bis(acetylamino)-2,9-diethoxy-3,10-triphenodioxazinediyl]bis-](/img/structure/B13738864.png)
